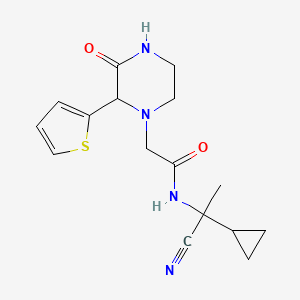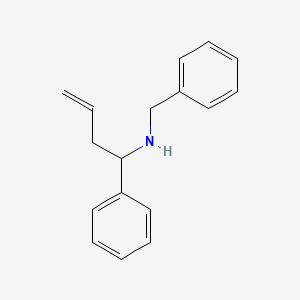
4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- Research on compounds like 5-Chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran and 2-(4-Chlorophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran focuses on analyzing molecular structures. These studies reveal details about the orientation of atoms and the interactions within the crystal, such as hydrogen bonds and halogen bonds (Choi, Seo, Son, & Lee, 2010) (Choi, Seo, Son, & Lee, 2010).
Synthesis and Reactivity
- Studies on the synthesis of compounds like (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone show how these compounds can undergo nucleophilic addition under various conditions (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
- Another study involved the oxidation of the sulfur atom in related compounds, providing insights into the structural changes and identification by spectroscopic means (Krasnova, Krauze, Belyakov, & Duburs, 2013).
Chemical Reactions and Mechanisms
- Research on the oxidation of aryl diphenylmethyl sulfides provides insights into the mechanisms of electron transfer and the formation of various by-products. This knowledge is crucial for understanding the chemical behavior of these compounds in different conditions (Barbieri et al., 2016).
- The oxidation of polyfunctional sulfides with chlorine dioxide is another area of interest, demonstrating high chemoselectivity in the oxidation process (Loginova et al., 2011).
Material Science Applications
- In material science, the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds related to 4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide, has been researched for their high refractive index and small birefringence (Tapaswi et al., 2015).
Eigenschaften
IUPAC Name |
1-chloro-4-[(2-methylsulfanylphenyl)methylsulfanyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClS2/c1-16-14-5-3-2-4-11(14)10-17-13-8-6-12(15)7-9-13/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTSXXPMBSCNKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CSC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 2-(methylsulfanyl)benzyl sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362104.png)
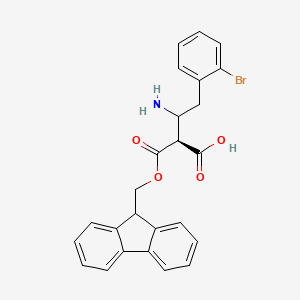

![3-(Tert-butyl)-1-(4-chlorobutanoyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2362107.png)

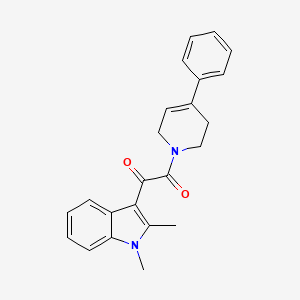
![4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2362111.png)
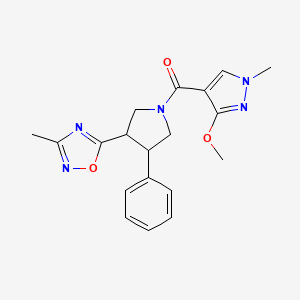

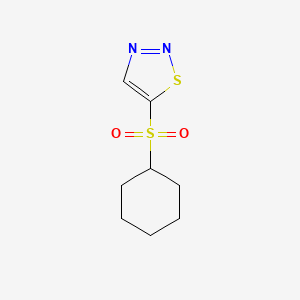

![1-((3-chlorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362122.png)
